1,3-Distearoyl-2-chloropropanediol-d5

Isotope Dilution Mass Spectrometry 2-MCPD Ester Quantification LC-MS/MS Method Validation

1,3-Distearoyl-2-chloropropanediol-d5 is the mandatory exact-match SIL-IS for 2-MCPD fatty acid ester quantification. Generic substitutes fail: unlabeled analogs co-elute; 3-MCPD-d5 or free MCPD-d5 standards introduce 7-15% overestimation bias due to structural mismatch. Only this D5-labeled 2-MCPD distearate matches the analyte in chain length, positional isomerism, and esterification—ensuring identical extraction recovery and ionization efficiency. Compliant with ISO 18363-4:2021 for official control testing. High isotopic purity (>98 atom% D) and chemical purity (≥98% HPLC).

Molecular Formula C39H75ClO4
Molecular Weight 648.506
CAS No. 1329796-49-7
Cat. No. B583431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Distearoyl-2-chloropropanediol-d5
CAS1329796-49-7
SynonymsOctadecanoic Acid 1,1’-(2-Chloro-1,3-propanediyl-d5) Ester;  _x000B_Octadecanoic Acid 2-Chloro-1,3-propanediyl-d5 Ester;  Stearic Acid 2-Chlorotrimethylene-d5 Ester;  2-Chloro-1,3-propanediol-d5 Distearate; 
Molecular FormulaC39H75ClO4
Molecular Weight648.506
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl
InChIInChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3/i35D2,37D,43D,44D
InChIKeyPYMWUYDMRZYIBN-RYBIQIASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Distearoyl-2-chloropropanediol-d5 (CAS 1329796-49-7) | Stable Isotope-Labeled Analytical Reference Standard


1,3-Distearoyl-2-chloropropanediol-d5 (CAS 1329796-49-7) is a deuterium-labeled analog of the chloropropanediol fatty acid diester 1,3-distearoyl-2-chloropropanediol (unlabeled CAS 26787-56-4) [1]. This compound incorporates five deuterium atoms at the 2-chloropropanediol moiety (molecular formula C39H70D5ClO4, MW 648.49), resulting in a distinct +5 Da mass shift versus the unlabeled native compound (MW 643.46) . It is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of 2-monochloropropane-1,3-diol (2-MCPD) fatty acid esters in complex food and biological matrices using isotope dilution mass spectrometry (IDMS) .

Why Unlabeled or Alternative Isotope-Labeled MCPD Esters Cannot Replace 1,3-Distearoyl-2-chloropropanediol-d5


Generic substitution in 2-MCPD ester quantification workflows is analytically unsound. Unlabeled 1,3-distearoyl-2-chloropropanediol (CAS 26787-56-4) cannot serve as an internal standard because it co-elutes and shares identical mass spectrometric transitions with the target analyte, rendering it indistinguishable . Alternative deuterated analogs—such as 3-MCPD-d5 esters (e.g., rac 1,2-bis-palmitoyl-3-chloropropanediol-d5) or free 3-MCPD-d5—exhibit different fatty acid chain lengths, distinct positional isomerism (2-MCPD vs. 3-MCPD backbone), or lack the esterified stearoyl moieties entirely. These structural mismatches produce divergent extraction recovery, chromatographic retention, and ionization efficiency during LC-MS or GC-MS analysis, compromising isotope dilution accuracy [1]. Consequently, regulatory and method validation protocols mandate the use of an exact isotopic match—a deuterated 2-MCPD diester bearing the identical fatty acid substituents—to achieve traceable, matrix-corrected quantification in complex food and oil samples [2].

1,3-Distearoyl-2-chloropropanediol-d5: Quantifiable Differentiation Evidence vs. Comparators


Mass Spectrometric Discrimination: +5 Da Mass Shift vs. Unlabeled Native Compound

The incorporation of five deuterium atoms in 1,3-distearoyl-2-chloropropanediol-d5 yields a molecular weight of 648.49 Da, representing a +5 Da mass shift compared to the unlabeled native compound 1,3-distearoyl-2-chloropropanediol (MW 643.46 Da, CAS 26787-56-4) . This isotopic mass difference enables complete chromatographic co-elution with the target 2-MCPD diester analyte while providing a distinct, interference-free MS/MS detection channel, a prerequisite for accurate isotope dilution quantification .

Isotope Dilution Mass Spectrometry 2-MCPD Ester Quantification LC-MS/MS Method Validation

Isotopic Purity: >98 atom% D Enables Reliable IDMS Quantification

Commercial specifications for 1,3-distearoyl-2-chloropropanediol-d5 report an isotopic purity exceeding 98 atom% D, as verified by ¹H NMR, alongside HPLC purity >99.0% . This high isotopic enrichment minimizes spectral overlap from unlabeled or partially labeled species that could otherwise introduce systematic bias in isotope dilution calculations. In contrast, lower-grade or alternative labeled standards may exhibit isotopic impurities that compromise the accuracy of the MS response ratio .

Stable Isotope Labeling Reference Standard Purity GC-MS/MS

Validated Method Performance: LOQ 0.1 mg/kg with 80-120% Recovery in Oils

A GC-MS/MS method employing 1,3-distearoyl-2-chloropropanediol-d5 as the internal standard for 2-MCPD ester quantification in vegetable oils achieved a limit of quantitation (LOQ) of 0.1 mg/kg [1]. Spiked recovery experiments at 0.1 mg/kg yielded recoveries ranging from 80% to 120%, with both repeatability and reproducibility relative standard deviations below 10% [1]. These performance metrics are consistent with the requirements of ISO 18363-4:2021, which specifies an LOQ of 0.1 mg/kg and LOD of 0.03 mg/kg for MCPD ester determination in fats and oils using isotope dilution GC-MS/MS [2].

Method Validation Food Contaminant Analysis GC-MS/MS

Superior Accuracy vs. Alternative Internal Standards: 7-15% Overestimation Avoided

A critical evaluation of indirect 3-MCPD ester determination methods revealed that using free deuterated 3-MCPD-d5 as an internal standard (instead of an esterified deuterated 3-MCPD ester) led to a systematic overestimation of 7-15% due to differential behavior during alkaline transesterification [1]. While this study directly evaluated 3-MCPD esters, the principle is directly transferable to 2-MCPD ester analysis: using an internal standard that does not precisely match the chemical form (esterified) and fatty acid composition (stearoyl) of the target analyte introduces significant positive bias. 1,3-Distearoyl-2-chloropropanediol-d5 is the exact esterified, stearoyl-matched analog required to avoid this 7-15% overestimation error in 2-MCPD diester quantification .

Internal Standard Selection Alkaline Transesterification 3-MCPD Ester Analysis

1,3-Distearoyl-2-chloropropanediol-d5: Evidence-Backed Application Scenarios for Procurement


Regulatory Compliance Testing of 2-MCPD Esters in Edible Oils and Fats (ISO 18363-4 / GB 5009.191)

1,3-Distearoyl-2-chloropropanediol-d5 is the requisite internal standard for isotope dilution GC-MS/MS methods conforming to ISO 18363-4:2021 for the determination of 2-MCPD esters in vegetable oils [1]. The validated method achieves an LOQ of 0.1 mg/kg with recoveries of 80-120%, meeting international food safety monitoring requirements [2]. Procurement of this specific deuterated standard is essential for laboratories performing official control testing of refined oils, margarines, and fat-based ingredients.

Accurate Quantification of 2-MCPD Diesters in Infant Formula and Processed Foods

The compound's exact isotopic match to the 2-MCPD distearate species ensures correction for matrix effects and extraction losses during the analysis of complex food matrices such as infant formula, bakery products, and hydrolyzed vegetable protein [1]. Using this specific esterified internal standard avoids the 7-15% overestimation bias associated with using free deuterated MCPD as a surrogate IS, thereby ensuring accurate exposure assessments for vulnerable populations [2].

Method Development and Validation for LC-MS/MS Lipidomics and Food Safety Workflows

This compound is a critical reagent for developing and validating new analytical methods for 2-MCPD ester determination in academic, contract research, and industrial quality control laboratories [1]. Its high isotopic purity (>98 atom% D) and chemical purity (>99% HPLC) provide a robust foundation for establishing calibration curves, assessing method linearity, determining LOQ/LOD, and conducting inter-laboratory method transfer studies [2].

Investigating 2-MCPD Ester Formation Mechanisms and Mitigation Strategies

In research settings investigating the formation and mitigation of processing contaminants during oil refining, 1,3-distearoyl-2-chloropropanediol-d5 serves as a precise tracer [1]. Its distinct +5 Da mass shift allows researchers to differentiate newly formed 2-MCPD esters from spiked internal standards, enabling mechanistic studies of lipid chlorination pathways and the evaluation of processing aids or conditions designed to reduce 2-MCPD ester levels in finished oils [2].

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